Technical Guide: Physicochemical Properties and Applications of 4-(Boc-amino)-2-bromopyridine
Technical Guide: Physicochemical Properties and Applications of 4-(Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-bromopyridine, also known by its IUPAC name tert-butyl (2-bromopyridin-4-yl)carbamate, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-protected amino group, offers a versatile platform for the construction of complex, biologically active molecules. The strategic placement of the bromo and protected amine functionalities allows for selective and sequential chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and its application in drug discovery.
Physicochemical Properties
The key physicochemical properties of 4-(Boc-amino)-2-bromopyridine are summarized in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 433711-95-6 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | Not available in cited literature | |
| Boiling Point | 296.7 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Solubility | Not available in cited literature | |
| Predicted logP (XLogP3) | 2.4 | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Experimental Protocols
Synthesis of 4-(Boc-amino)-2-bromopyridine
A common and efficient method for the synthesis of 4-(Boc-amino)-2-bromopyridine involves the protection of the amino group of 4-amino-2-bromopyridine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
4-amino-2-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Deionized water
-
Methanol (MeOH)
Procedure:
-
To a reaction vessel, add 4-amino-2-bromopyridine (1.0 eq.), triethylamine (1.1 eq.), and dichloromethane.[2]
-
Stir the mixture for 15-30 minutes at room temperature (20-30 °C).[2]
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.[2]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.4 eq.) dropwise to the mixture.[2]
-
Continue stirring the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion of the reaction, wash the mixture with deionized water.[2]
-
Separate the organic phase and concentrate it under reduced pressure to obtain the crude product as a yellow solid.[2]
-
Purify the crude product by stirring it with methanol at room temperature for 30 minutes, followed by filtration to yield 4-(Boc-amino)-2-bromopyridine as an off-white solid.[2]
Applications in Drug Discovery
The bifunctional nature of 4-(Boc-amino)-2-bromopyridine makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[3][4][5] The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized. This sequential reactivity is instrumental in building the core structures of various kinase inhibitors and potential therapeutics for Alzheimer's disease.[6][7][8][9][10][11][12][13]
Below is a diagram illustrating the role of 4-(Boc-amino)-2-bromopyridine as a key building block in the synthesis of kinase inhibitors.
References
- 1. tert-Butyl (2-bromopyridin-4-yl)carbamate | 433711-95-6 [sigmaaldrich.com]
- 2. (2-BROMO-PYRIDIN-4-YL)CARBAMIC ACID TERT-BUTYL ESTER | 433711-95-6 [chemicalbook.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
